molecular formula C12H14N4O3 B2949242 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide CAS No. 1005624-68-9

1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide

Cat. No. B2949242
CAS RN: 1005624-68-9
M. Wt: 262.269
InChI Key: LRNNYGGFZGCITO-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide, also known as MPHC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPHC belongs to the class of pyrazole derivatives, and its unique chemical structure makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide involves its ability to inhibit various enzymes and proteins that are involved in disease progression. For instance, 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the development of inflammation and cancer. 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects
1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide has been shown to exhibit a range of biochemical and physiological effects. For instance, it has been shown to reduce the level of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide has also been shown to increase the level of insulin and decrease the level of glucose in the blood, indicating its potential use in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide in lab experiments is its high potency and selectivity. 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide has been shown to exhibit a high degree of selectivity towards its target enzymes and proteins, which reduces the risk of off-target effects. However, one of the limitations of using 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide. One potential direction is the development of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide, which could provide valuable insights into its therapeutic potential. Additionally, the development of novel synthesis methods for 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide could improve its accessibility and reduce its cost.

Synthesis Methods

The synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide involves the reaction of 1-(4-methoxyphenoxy)methyl-1H-pyrazole-3-carbaldehyde with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Scientific Research Applications

1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic properties. 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide has also been investigated for its role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(4-methoxyphenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-18-9-2-4-10(5-3-9)19-8-16-7-6-11(15-16)12(17)14-13/h2-7H,8,13H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNNYGGFZGCITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide

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